

Technical Guide: 2-Bromo-4-fluorobenzyl bromide (CAS No. 61150-57-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-4-fluorobenzyl bromide*

Cat. No.: *B1337761*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-4-fluorobenzyl bromide**, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of targeted cancer therapeutics, specifically as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

2-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound valued for its reactive benzyl bromide moiety, making it a versatile reagent for introducing the 2-bromo-4-fluorobenzyl group into various molecular scaffolds. Its quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	61150-57-0	[1]
Molecular Formula	C ₇ H ₅ Br ₂ F	[1]
Molecular Weight	267.92 g/mol	[1]
Melting Point	47 °C	[1]
Synonyms	2-Bromo-1-(bromomethyl)-4-fluorobenzene	[1]
SMILES	C1=CC(=C(C=C1F)Br)CBr	[1]
Storage Temperature	10°C - 25°C	[1]

Experimental Protocols

Synthesis of 2-Bromo-4-fluorobenzyl bromide

A common method for the synthesis of **2-Bromo-4-fluorobenzyl bromide** involves the radical bromination of 2-bromo-4-fluorotoluene.[\[2\]](#)

Materials:

- 2-bromo-4-fluorotoluene (0.40 mole)
- N-bromosuccinimide (NBS) (0.40 mole)
- Benzoyl peroxide (0.03 mole)
- Carbon tetrachloride

Procedure:

- In a reaction vessel, combine 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide.
- Add 450 ml of carbon tetrachloride to the mixture.

- Initiate the reaction, typically under reflux conditions with light initiation, and monitor for completion.
- Upon completion, the reaction mixture will contain impure **2-bromo-4-fluorobenzyl bromide**, which can be purified by standard methods such as recrystallization or chromatography.

Application in the Synthesis of PARP Inhibitor Precursors

2-Bromo-4-fluorobenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds, including PARP inhibitors like olaparib and its analogues. The following is a representative protocol for the alkylation of a piperazine derivative, a common step in the synthesis of these inhibitors.

Materials:

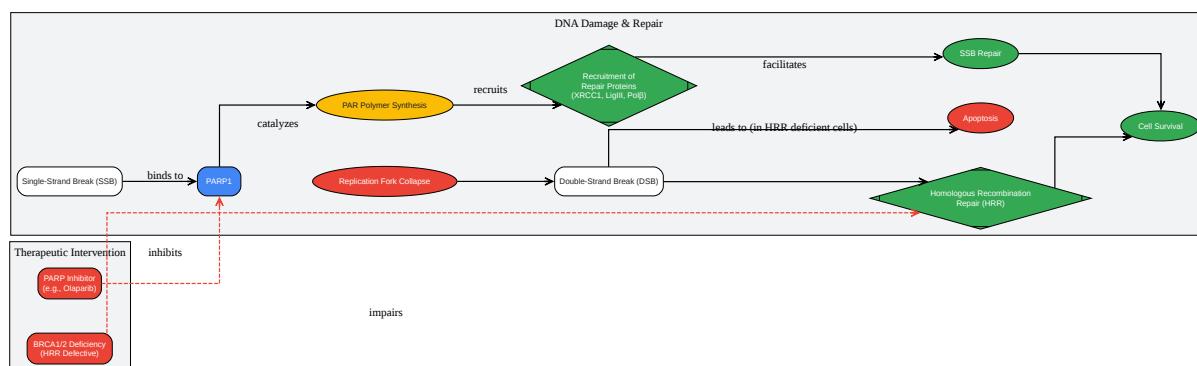
- **2-Bromo-4-fluorobenzyl bromide**
- A suitable piperazine derivative (e.g., 1-(cyclopropanecarbonyl)piperazine)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- An appropriate solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

- Dissolve the piperazine derivative in the chosen solvent in a reaction flask.
- Add the non-nucleophilic base to the solution.
- Slowly add a solution of **2-Bromo-4-fluorobenzyl bromide** in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or recrystallization to yield the desired N-(2-bromo-4-fluorobenzyl)piperazine derivative.

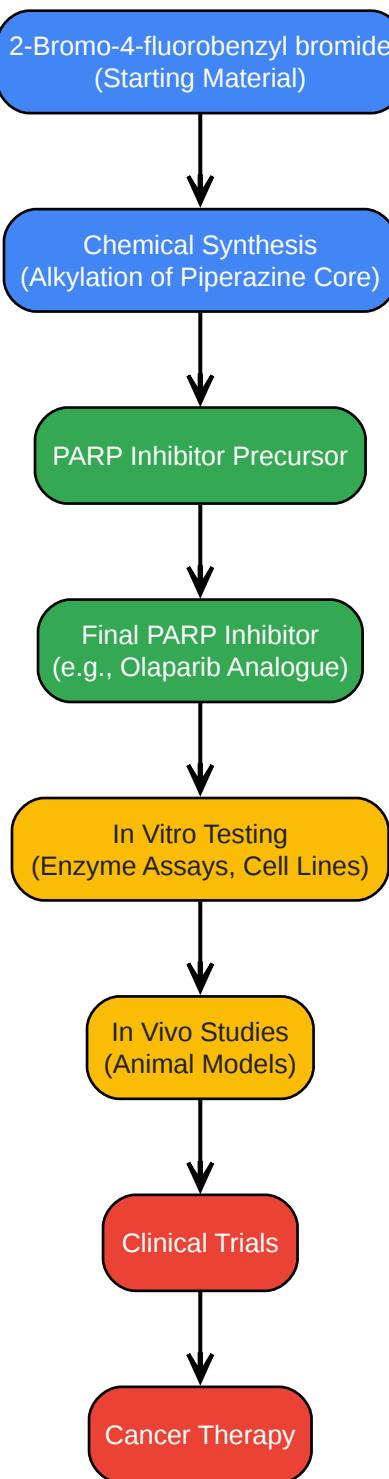
Role in Targeted Cancer Therapy: PARP Inhibition


PARP inhibitors are a class of targeted cancer drugs that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.^{[3][4][5]} These inhibitors exploit the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, can survive.^[4]

The PARP1 Signaling Pathway in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).^{[6][7][8]} When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins.^[6] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.^[7]

In cancer cells with a deficient HRR pathway (e.g., due to BRCA mutations), the repair of double-strand breaks (DSBs) is compromised. When PARP is inhibited, SSBs are not efficiently repaired and can accumulate, leading to the formation of DSBs during DNA replication.^[4] The combination of PARP inhibition and a faulty HRR pathway results in a catastrophic level of genomic instability and ultimately, cancer cell death.^[4]


The following diagram illustrates the PARP1 signaling pathway and the mechanism of action for PARP inhibitors.

[Click to download full resolution via product page](#)

Caption: PARP1 Signaling Pathway in DNA Damage Repair and Inhibition.

Logical Workflow for Drug Development

The use of **2-Bromo-4-fluorobenzyl bromide** as a starting material for PARP inhibitors follows a logical workflow in drug development, from initial synthesis to the final therapeutic application.

[Click to download full resolution via product page](#)

Caption: Drug Development Workflow for PARP Inhibitors.

Safety and Handling

2-Bromo-4-fluorobenzyl bromide is a corrosive and lachrymatory substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

2-Bromo-4-fluorobenzyl bromide is a valuable and versatile building block in the synthesis of complex organic molecules, with a particularly significant role in the development of PARP inhibitors for targeted cancer therapy. Its unique substitution pattern and reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-4-fluorobenzyl bromide (CAS No. 61150-57-0)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1337761#2-bromo-4-fluorobenzyl-bromide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com